molecular formula C13H16ClN B1420236 N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1193387-20-0

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1420236
CAS No.: 1193387-20-0
M. Wt: 221.72 g/mol
InChI Key: MKLUXWMYSBBXIN-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a tetrahydronaphthalene core with a prop-2-yn-1-yl group attached to the nitrogen atom, and it is often used as an intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydronaphthalen-1-amine and prop-2-yn-1-yl bromide.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction is often conducted at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, ozone, or chromium-based oxidants are commonly used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: Primary amines, secondary amines.

  • Substitution Products: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs or probes for biological imaging. Medicine: Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)anilines: These compounds share the prop-2-yn-1-yl group but differ in their aromatic ring structures.

  • N-(penta-2,4-diyn-1-yl)anilines: Similar to the above but with a different alkyne structure.

  • N-(prop-2-yn-1-yl)acrylamide: Another compound with the prop-2-yn-1-yl group but with an acrylamide moiety.

Uniqueness: N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its tetrahydronaphthalene core, which provides distinct chemical properties compared to other compounds with similar alkyne groups.

Properties

IUPAC Name

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13;/h1,3-4,6,8,13-14H,5,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLUXWMYSBBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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